![molecular formula C17H12BrN5S B2537111 6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-10-2](/img/structure/B2537111.png)
6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C12H9BrN4S . It has an average mass of 321.196 Da and a monoisotopic mass of 319.973114 Da .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C12H9BrN4S . It has an average mass of 321.196 Da and a monoisotopic mass of 319.973114 Da .Aplicaciones Científicas De Investigación
Cardiovascular Agents
Research has led to the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrrole, thiophene, pyran, pyridine, and pyridazine, aimed at discovering promising cardiovascular agents. These compounds have demonstrated significant coronary vasodilating and antihypertensive activities, highlighting their potential as novel cardiovascular therapies (Sato et al., 1980).
Antimicrobial and Anti-inflammatory Activities
Pyridazine derivatives have shown considerable biological properties, including anti-tumor and anti-inflammatory activity. The synthesis and characterization of specific triazole pyridazine derivatives have been explored, with findings indicating their potential in treating various diseases due to their molecular packing strength and interaction energies, underscoring the importance of these compounds in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Antidiabetic Drugs
A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. These studies aimed to develop new anti-diabetic medications, demonstrating the compounds' effectiveness in in vitro and in vivo models, and highlighting their potential as therapeutic agents for diabetes management (Bindu et al., 2019).
Anxiolytic and Antihistaminic Activities
Research into fused pyridazines, specifically [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, has identified compounds that exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These findings suggest the therapeutic potential of these compounds in treating allergies and atopic conditions, with some undergoing clinical trials for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively .
Mode of Action
Similar compounds have shown to inhibit the growth of cells by interacting with their target receptors . This interaction can lead to changes in cell signaling pathways, affecting cell growth and proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the expression of c-met and vegfr-2 . This inhibition can affect various downstream effects, including cell growth, angiogenesis, and apoptosis .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems .
Result of Action
Similar compounds have shown to inhibit the growth of cells in a dose-dependent manner and induce apoptosis . These effects are likely due to the compound’s interaction with its target receptors and its impact on cell signaling pathways .
Propiedades
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-16-8-7-15-20-21-17(23(15)22-16)13-2-1-9-19-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQMHDVSDVLRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.